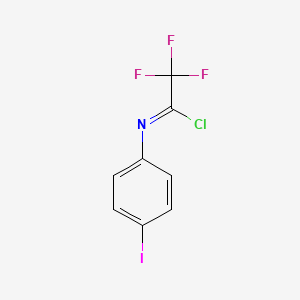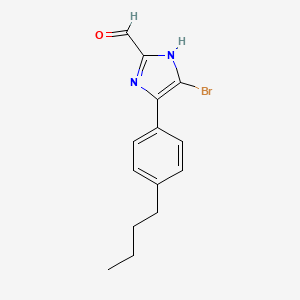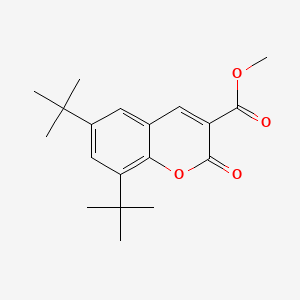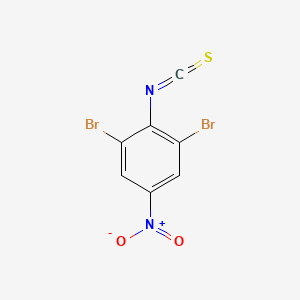
1,2-Bis(3,5-di-tert-butylphenyl)-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(3,5-di-tert-butylphenyl)-1,2-ethanediamine is an organic compound characterized by the presence of two 3,5-di-tert-butylphenyl groups attached to an ethanediamine backbone. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(3,5-di-tert-butylphenyl)-1,2-ethanediamine typically involves the reaction of 3,5-di-tert-butylphenylamine with ethylenediamine under specific conditions. One common method includes:
Reaction of 3,5-di-tert-butylphenylamine with ethylenediamine: This reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under hydrogenation conditions. The reaction mixture is stirred at elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions
1,2-Bis(3,5-di-tert-butylphenyl)-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or other reduced derivatives.
Substitution: The presence of the amine groups allows for nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: Imines, amides
Reduction: Amines
Substitution: Alkylated or acylated derivatives
科学的研究の応用
1,2-Bis(3,5-di-tert-butylphenyl)-1,2-ethanediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antioxidant due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance their performance and longevity.
作用機序
The mechanism of action of 1,2-Bis(3,5-di-tert-butylphenyl)-1,2-ethanediamine involves its interaction with molecular targets such as enzymes and receptors. The bulky tert-butyl groups can influence the binding affinity and specificity of the compound towards its targets. Additionally, the presence of amine groups allows for hydrogen bonding and electrostatic interactions, which can modulate the activity of the compound.
類似化合物との比較
Similar Compounds
1,2-Bis(3,5-di-tert-butylphenyl)propane: Similar structure but with a propane backbone instead of ethanediamine.
3,5-Di-tert-butylcatechol: Contains the 3,5-di-tert-butylphenyl groups but with catechol functionality.
Uniqueness
1,2-Bis(3,5-di-tert-butylphenyl)-1,2-ethanediamine is unique due to its ethanediamine backbone, which provides two amine groups for potential interactions and modifications. The steric hindrance from the tert-butyl groups also imparts unique reactivity and stability to the compound, making it suitable for specific applications in research and industry.
特性
分子式 |
C30H48N2 |
|---|---|
分子量 |
436.7 g/mol |
IUPAC名 |
1,2-bis(3,5-ditert-butylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C30H48N2/c1-27(2,3)21-13-19(14-22(17-21)28(4,5)6)25(31)26(32)20-15-23(29(7,8)9)18-24(16-20)30(10,11)12/h13-18,25-26H,31-32H2,1-12H3 |
InChIキー |
JLFJNSDYSHGRJL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(C(C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)N)N)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1H-Benzo[4,5]thieno[2,3-b]pyrrole](/img/structure/B13689457.png)
![(R)-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide](/img/structure/B13689462.png)







![N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride](/img/structure/B13689515.png)
![5-Amino-3-[4-(1-imidazolyl)phenyl]isoxazole](/img/structure/B13689532.png)
